4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H10ClF2NO and a molecular weight of 269.67 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a chloro group, a difluorophenyl group, and an aminomethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol typically involves multiple steps. One common method starts with the chlorination of 2-aminophenol to introduce the chloro group. This is followed by a nucleophilic substitution reaction where the 3,5-difluorophenyl group is introduced . The final step involves the formation of the aminomethyl linkage through a Mannich reaction, which uses formaldehyde and a secondary amine under acidic conditions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include the inhibition of oxidative phosphorylation and disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol
- 2-Amino-4-chlorophenol
- 3,5-Difluoroaniline
- 4-Chloro-3,5-difluorophenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the aminomethyl linkage allows for versatile chemical modifications .
Properties
Molecular Formula |
C13H10ClF2NO |
---|---|
Molecular Weight |
269.67 g/mol |
IUPAC Name |
4-chloro-2-[(3,5-difluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 |
InChI Key |
NXQGJACJMIJCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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